molecular formula C20H16ClN5OS B2973754 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide CAS No. 1251693-58-9

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide

Cat. No.: B2973754
CAS No.: 1251693-58-9
M. Wt: 409.89
InChI Key: NCQZLXTWHNWBCX-UHFFFAOYSA-N
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Description

2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide is a synthetic small molecule featuring a pyrimidine core substituted with a 4-chlorobenzylamino group at the 6-position and a thioacetamide linker connected to a 4-cyanophenyl moiety.

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(4-cyanophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5OS/c21-16-5-1-15(2-6-16)11-23-18-9-20(25-13-24-18)28-12-19(27)26-17-7-3-14(10-22)4-8-17/h1-9,13H,11-12H2,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZLXTWHNWBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the amino group on the pyrimidine ring.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound under basic conditions.

    Acetamide Formation: The final step involves the acylation of the thioether intermediate with 4-cyanophenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control of reaction conditions, employing catalysts to increase yield and selectivity, and implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The chlorobenzyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group.

    Amines: From reduction of nitro groups.

    Substituted Aromatics: From nucleophilic substitution of the chlorobenzyl group.

Scientific Research Applications

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of these proteins. This can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, which can have therapeutic effects in disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s pyrimidine-thioacetamide scaffold is shared with several derivatives, but substituent variations critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Bioactivity/Application Reference
2-((6-((4-Chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide (Target Compound) Pyrimidine 4-Chlorobenzylamino (C6), 4-cyanophenyl (acetamide) Hypothesized kinase inhibition N/A
N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide Pyrimidine 6-Methyl, 2-(trifluoromethylphenyl), 4-chlorobenzyl (acetamide) Unspecified (structural analog)
2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzothiazol-2-yl)acetamide (Compound 20) Dihydropyrimidine 4-Methoxybenzyl, 4-oxo, benzothiazol-2-yl (acetamide) CK1-specific inhibitor
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine 4,6-Dimethyl, 4-methylpyridin-2-yl (acetamide) Medical intermediate
2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (Compound 1) Pyrimidine + Oxadiazole 4-Chlorophenyl, oxadiazole, 4-nitrophenyl (acetamide) Antiproliferative activity
N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide Thieno[2,3-d]pyrimidine Thieno-pyrimidine fused ring, 4-chlorophenyl (acetamide) Unspecified (structural variation)

Physicochemical Properties

  • Melting Points: Analogs in exhibit melting points between 132–170°C, influenced by substituent bulk and crystallinity.
  • Solubility: The cyanophenyl group’s polarity might enhance aqueous solubility relative to nonpolar substituents (e.g., methyl or trifluoromethyl in and ) .

Computational and Crystallographic Insights

  • Software Tools : Programs like SHELX () are critical for structural refinement of similar compounds, enabling precise determination of bond lengths and angles in pyrimidine-acetamide derivatives .

Key Research Findings and Implications

Thioether Linkage Stability : The pyrimidine-thioacetamide scaffold, shared with and compounds, offers synthetic flexibility and resistance to enzymatic degradation .

Gaps in Data : Direct biological data (e.g., IC50 values) for the target compound are absent in the evidence, necessitating further experimental validation.

Biological Activity

The compound 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-(4-cyanophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a pyrimidine ring , a thioether linkage , and an acetanilide moiety . Its molecular formula is C21H21ClN4OSC_{21}H_{21}ClN_{4}OS, with a molecular weight of approximately 420.86 g/mol . The structural arrangement enhances its binding affinity to various biological targets, which is crucial for its pharmacological potential.

1. Anticancer Activity

Preliminary studies indicate that this compound exhibits significant inhibitory effects on specific kinases involved in cancer progression. The mechanism of action may include:

  • Enzyme Inhibition : The compound potentially inhibits kinases by binding to their active sites, thus preventing substrate access and blocking enzymatic activity.
  • Induction of Apoptosis : It may promote programmed cell death in cancer cells, contributing to tumor reduction.

Studies have shown that similar compounds with pyrimidine structures display high in vitro potency against various cancer cell lines, including melanoma and pancreatic cancer. For example, lead compounds in related studies demonstrated effective tumor growth reduction in xenograft models, indicating promising therapeutic potential .

2. Antimicrobial Properties

While primarily investigated for anticancer activity, compounds with similar structural motifs have also exhibited antimicrobial properties. The thioether and pyrimidine components are often linked to enhanced interaction with microbial targets, suggesting that our compound may possess some degree of antimicrobial efficacy as well.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : By blocking kinase activity, the compound disrupts signaling pathways critical for cancer cell survival.
  • DNA Interaction : Potential intercalation into DNA may affect transcription and replication processes, leading to cell cycle arrest or apoptosis.

Table 1: Summary of Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPyrimidine core with thioether linkageSignificant kinase inhibition; potential anticancer properties
N-(2-Fluorophenyl)-acetamideSimilar acetamide structureAnticancer properties
6-(Chlorobenzylamino)-pyrimidin-4-oneSimilar core structureAntimicrobial activity

Notable Research Findings

  • A study highlighted that compounds structurally similar to this compound showed promising results in reducing tumor sizes in vivo models .
  • Another investigation into related thiazole-bearing molecules revealed their effectiveness against resistant cancer cell lines, emphasizing the need for further optimization of such compounds .

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